5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 300573-13-1
Cat. No.: VC21415075
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300573-13-1 |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.4g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H18N2O3/c1-2-6-15(7-3-1)18-13-19-17-8-4-5-9-20(17)28-23(25(19)24-18)16-10-11-21-22(12-16)27-14-26-21/h1-12,19,23H,13-14H2 |
| Standard InChI Key | LMMKBNXBWCWDKV-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 |
Introduction
Overview and Structural Characteristics
The compound 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a heterocyclic organic molecule. It features a fused bicyclic system combining a pyrazolo[1,5-c] benzoxazine core with a 1,3-benzodioxole and phenyl substituents. The structure is notable for its aromaticity and the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Key structural features include:
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Pyrazolo[1,5-c]13benzoxazine core: A fused heterocyclic system containing nitrogen and oxygen atoms.
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1,3-Benzodioxole substituent: A methylenedioxy-functionalized benzene ring.
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Phenyl group: A simple aromatic ring attached to the core structure.
Synthesis Pathways
The synthesis of this compound likely involves multistep reactions combining:
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Cyclization reactions: To form the pyrazolo[1,5-c] benzoxazine framework.
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Functionalization: Introduction of the benzodioxole and phenyl groups through electrophilic aromatic substitution or coupling reactions.
While specific synthetic routes for this compound are not directly available in the literature reviewed, similar structures have been synthesized using precursors like 2-aminophenol derivatives and substituted pyrazoles .
Biological Relevance and Applications
Compounds containing similar scaffolds have demonstrated diverse biological activities:
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Antibacterial and antifungal properties: Benzodioxole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria .
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Antiprotozoal potential: Related compounds have been evaluated for activity against protozoan parasites .
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Anti-inflammatory effects: Molecular docking studies suggest potential as inhibitors of enzymes like COX-2 or 5-lipoxygenase .
Although specific biological evaluations for this compound are unavailable, its structural similarity to bioactive molecules suggests potential pharmacological applications.
Crystallographic Data
While crystallographic data specific to this compound is unavailable, related benzodioxole-containing molecules exhibit:
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Planarity in aromatic rings: Ensuring π–π stacking interactions in crystal lattices .
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Hydrogen bonding potential: From nitrogen and oxygen atoms in the heterocyclic core.
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Dihedral angles: Influencing molecular conformation and packing .
Research Implications
This compound's unique structure makes it a promising candidate for:
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Drug design: As a lead molecule for antibacterial or anti-inflammatory agents.
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Material science: Potential applications in organic electronics due to its aromaticity.
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Synthetic chemistry: As a precursor or intermediate in the development of more complex heterocycles.
Comparative Data Table
To contextualize this compound within its chemical family:
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